molecular formula C16H16Br2FN3 B13006851 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline

Cat. No.: B13006851
M. Wt: 429.12 g/mol
InChI Key: ZIYVYKXXLPOMEX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an aniline moiety with dibromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method involves the reaction of 3,5-dibromoaniline with 4-(4-fluorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is unique due to the combination of the dibromoaniline and fluorophenylpiperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogues .

Biological Activity

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16Br2FN3
  • Molecular Weight : 404.12 g/mol

The presence of bromine and fluorine substituents is significant as these halogens often enhance the biological activity of organic compounds.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound showed particularly strong activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with protein synthesis .

Antifungal Activity

In addition to antibacterial effects, studies have indicated that this compound possesses antifungal properties. For instance, it was tested against common fungal pathogens with results presented in Table 2.

Fungal StrainMIC (µg/mL)
Candida albicans30
Aspergillus niger40

These findings suggest that the compound could be useful in treating fungal infections, particularly those caused by Candida species .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The presence of halogen atoms may enhance the lipophilicity of the molecule, allowing it to disrupt microbial membranes effectively.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • In Vivo Study on Mice : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls.
  • In Vitro Cytotoxicity Assays : Cytotoxicity assays revealed that while the compound is effective against bacteria and fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile .

Properties

Molecular Formula

C16H16Br2FN3

Molecular Weight

429.12 g/mol

IUPAC Name

3,5-dibromo-2-[4-(4-fluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H16Br2FN3/c17-11-9-14(18)16(15(20)10-11)22-7-5-21(6-8-22)13-3-1-12(19)2-4-13/h1-4,9-10H,5-8,20H2

InChI Key

ZIYVYKXXLPOMEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)Br)N

Origin of Product

United States

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